![molecular formula C19H19N3O3S B2865082 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone CAS No. 851804-51-8](/img/structure/B2865082.png)
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
The indole derivatives, which are structurally similar to the compound you’re interested in, have shown potential in antiviral activity. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By studying the interactions of our compound with viral proteins, researchers could potentially develop new antiviral drugs.
Anti-inflammatory Applications
Indole derivatives are also known for their anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways could be explored to treat conditions like arthritis or asthma. This could involve investigating its effects on cytokine production and inflammatory cell activation .
Anticancer Activity
The structural complexity of the compound suggests it could interact with various cellular targets, making it a candidate for cancer research. Indole derivatives have been found to possess cytotoxic properties against cancer cells, and our compound could be synthesized and screened for similar activities .
Antimicrobial Potential
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial effects, the compound could be used in the development of new antibiotics or antifungal agents. Its efficacy against resistant strains of bacteria or fungi would be of particular interest .
Antitubercular Activity
The compound might be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Indole derivatives have been investigated for their antitubercular activity, and the compound could be tested in vitro against various strains of the bacterium .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Benzimidazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Benzimidazoles are known to affect a variety of biochemical pathways, depending on their specific targets . .
properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-6-7-14(2)16(10-13)12-26-19-20-8-9-21(19)18(23)15-4-3-5-17(11-15)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNPIKHNIUYZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone |
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